molecular formula C11H11NS B11766860 3,7-Dimethylquinoline-2-thiol CAS No. 917746-84-0

3,7-Dimethylquinoline-2-thiol

Cat. No.: B11766860
CAS No.: 917746-84-0
M. Wt: 189.28 g/mol
InChI Key: KSKDPXCBQGPRJE-UHFFFAOYSA-N
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Description

3,7-Dimethylquinoline-2-thiol is a heterocyclic aromatic compound with the molecular formula C11H11NS. It features a quinoline ring system substituted with two methyl groups at positions 3 and 7, and a thiol group at position 2. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylquinoline-2-thiol can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline rings. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to minimize waste and energy consumption while maximizing yield. For instance, microwave-assisted synthesis and solvent-free reactions are gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylquinoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7-Dimethylquinoline-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the quinoline ring can intercalate with DNA, disrupting replication and transcription processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the methyl and thiol substitutions.

    2-Methylquinoline: Similar structure but with only one methyl group.

    2-Thioquinoline: Contains a thiol group but lacks the methyl substitutions.

Uniqueness: 3,7-Dimethylquinoline-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications .

Properties

CAS No.

917746-84-0

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

3,7-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C11H11NS/c1-7-3-4-9-6-8(2)11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13)

InChI Key

KSKDPXCBQGPRJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=S)N2)C

Origin of Product

United States

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